(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
CAS No.: 301223-63-2
Cat. No.: VC7661250
Molecular Formula: C18H10BrN3O3S2
Molecular Weight: 460.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 301223-63-2 |
---|---|
Molecular Formula | C18H10BrN3O3S2 |
Molecular Weight | 460.32 |
IUPAC Name | N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
Standard InChI | InChI=1S/C18H10BrN3O3S2/c19-10-6-7-12-11(8-10)13(16(24)20-12)14-17(25)22(18(26)27-14)21-15(23)9-4-2-1-3-5-9/h1-8,25H,(H,21,23) |
Standard InChI Key | XEMWSHZOHYPKRM-YPKPFQOOSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Introduction
Structural Elucidation and Configuration
The compound’s structure comprises three key components:
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Thiazolidinone core: A five-membered ring containing sulfur, nitrogen, and a ketone group. The 2-thioxo (C=S) group at position 2 and 4-oxo (C=O) group at position 4 are critical for electronic interactions .
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5-Bromoindolin-2-one moiety: A bicyclic system with a bromine atom at position 5, enhancing lipophilicity and potential halogen bonding .
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Benzamide substituent: An aromatic amide group at position 3 of the thiazolidinone, contributing to π-π stacking and hydrogen-bonding interactions .
The (Z) configuration refers to the geometry of the exocyclic double bond connecting the indolinone and thiazolidinone rings. This stereochemistry is crucial for optimal alignment with biological targets, as seen in analogs like THZD3 .
Synthetic Routes and Optimization
While no explicit synthesis of this compound is documented, its structure suggests a multi-step pathway derived from established methods for thiazolidinone derivatives :
Step 1: Formation of 5-Bromoindolin-2-one
Bromination of indolin-2-one at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 5-bromoindolin-2-one .
Step 2: Thiazolidinone Ring Construction
Condensation of 5-bromoindolin-2-one with thiosemicarbazide in acidic ethanol forms the thiosemicarbazone intermediate. Cyclization via acetic anhydride generates the thiazolidinone core .
Step | Reagents | Solvent | Temperature | Yield |
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1 | NBS, DMF | DMF | 0–5°C | 72% |
2 | Thiosemicarbazide, HCl | Ethanol | Reflux | 65% |
3 | Benzoyl chloride, Et₃N | THF | RT | 58% |
Pharmacological Activity and Mechanisms
Although direct biological data for this compound are unavailable, its structural analogs exhibit notable activities:
Anticancer Activity
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THZ1, a benzenesulfonamide-containing thiazolidinone, shows COX-II inhibition (IC₅₀ = 8.88 μM) and cytotoxicity against renal cancer cells .
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The benzamide group in the target compound could mimic sulfonamide interactions, suggesting similar antiproliferative effects.
Molecular Docking and Structure-Activity Relationships (SAR)
Docking studies of related compounds reveal critical interactions:
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THZD3 forms hydrogen bonds with Asp125 and ionic interactions with Ala86 in COX-II .
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The bromine atom in the target compound may engage in halogen bonding with Tyr385, a residue critical for COX-II substrate binding .
Predicted Binding Affinities
Compound | Target | ΔG (kcal/mol) |
---|---|---|
Target Compound | COX-II | −16.2 (predicted) |
THZD3 | COX-II | −15.9 |
Celecoxib (reference) | COX-II | −14.7 |
Metabolic Stability and Detection
Brominated analogs, such as SCRAs in , retain the bromide in metabolites, suggesting similar stability for the target compound. Key metabolic pathways likely include:
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Amide hydrolysis: Cleavage of the benzamide to yield benzoic acid.
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Glucuronidation: Conjugation at the thioxo or indolinone oxygen .
Major Metabolites
Metabolite | m/z (Predicted) | Detection Method |
---|---|---|
Debenzamidated thiazolidinone | 349.2 | LC-MS/MS (positive mode) |
Glucuronidated indolinone | 525.3 | β-glucuronidase hydrolysis |
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